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Compound of Interest

Compound Name: (S)-4-Hydroxypiperidin-2-one

Cat. No.: B1589859 Get Quote

(S)-4-Hydroxypiperidin-2-one is a versatile heterocyclic compound that has garnered

significant attention in the fields of medicinal chemistry and pharmaceutical development. As a

chiral building block, it provides a structurally rigid six-membered lactam scaffold functionalized

with a hydroxyl group at a defined stereocenter. This unique combination of features makes it

an invaluable starting material for the synthesis of complex, biologically active molecules. The

piperidine core is a prevalent motif in numerous pharmaceuticals, and the introduction of a

hydroxyl group offers a convenient handle for further chemical modification, enabling the

exploration of structure-activity relationships (SAR).[1][2][3]

The chirality of this molecule is of paramount importance, as biological systems are inherently

chiral, and the therapeutic efficacy and safety of a drug often depend on a single enantiomer.[4]

(S)-4-Hydroxypiperidin-2-one serves as a key intermediate in the asymmetric synthesis of

compounds targeting a range of diseases, including neurological disorders.[5] This guide

provides a comprehensive overview of its synthesis, with a focus on stereoselective methods,

and explores its applications as a pivotal component in the drug discovery pipeline.

Stereoselective Synthesis: Accessing Enantiopure
(S)-4-Hydroxypiperidin-2-one
The primary challenge in utilizing (S)-4-Hydroxypiperidin-2-one is its efficient and

enantiomerically pure synthesis. Several strategies have been developed, with enzymatic

kinetic resolution and asymmetric synthesis being the most prominent.
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Enzymatic Kinetic Resolution (EKR)
Enzymatic Kinetic Resolution is a powerful and widely adopted technique for separating

enantiomers from a racemic mixture. This method leverages the high stereoselectivity of

enzymes, most commonly lipases, to catalyze a reaction on only one of the two enantiomers,

allowing for their subsequent separation. For 4-hydroxypiperidin-2-one, Candida antarctica

Lipase B (CAL-B) has proven to be particularly effective.[6][7]

The two primary EKR strategies are:

Enzymatic Acylation: The racemic 4-hydroxypiperidin-2-one is treated with an acyl donor

(e.g., vinyl acetate) in the presence of a lipase. The enzyme selectively acylates one

enantiomer (e.g., the R-enantiomer), leaving the desired (S)-enantiomer in its unreacted,

hydroxyl form. The resulting ester and alcohol can then be separated chromatographically.

Enzymatic Hydrolysis: In this complementary approach, a racemic ester derivative of 4-

hydroxypiperidin-2-one is subjected to enzymatic hydrolysis. The lipase selectively cleaves

the ester group of one enantiomer, regenerating the alcohol, while the other enantiomer

remains as an ester.[6]

The choice between acylation and hydrolysis often depends on the specific substrate and the

desired efficiency of the resolution. EKR is favored for its mild reaction conditions, high

enantioselectivity, and environmental compatibility.[7]
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Enzymatic Kinetic Resolution
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Caption: Enzymatic Kinetic Resolution (EKR) strategies for separating enantiomers.

Asymmetric Synthesis
Asymmetric synthesis aims to directly create the desired (S)-enantiomer from achiral or

prochiral starting materials, avoiding the need for resolution.

One notable method is the Cu(I)-catalyzed reductive aldol cyclization. This approach can be

used to construct the 4-hydroxypiperidin-2-one core with high diastereoselectivity from α,β-

unsaturated amides and ketones.[8] When combined with other asymmetric reactions, such as

a proline-catalyzed Mannich reaction, this methodology enables the enantioselective synthesis

of highly functionalized piperidin-2-one derivatives.[8] This strategy is powerful as it builds

molecular complexity and controls stereochemistry simultaneously.

Another approach involves utilizing the "chiral pool," which consists of abundant, inexpensive,

and enantiomerically pure natural products like amino acids or carbohydrates.[9] A synthetic

route can be designed to transform these readily available chiral molecules into the target

(S)-4-Hydroxypiperidin-2-one, preserving the original stereochemistry.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1589859?utm_src=pdf-body-img
https://www.research.ed.ac.uk/en/publications/diastereoselective-synthesis-of-4-hydroxypiperidin-2-ones-via-cui/
https://www.research.ed.ac.uk/en/publications/diastereoselective-synthesis-of-4-hydroxypiperidin-2-ones-via-cui/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5638449/
https://www.benchchem.com/product/b1589859?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Physicochemical Properties and Characterization
A summary of the key properties of (S)-4-Hydroxypiperidin-2-one is provided below. Note that

some physical properties are predicted values from chemical databases.

Property Value Reference

CAS Number 134449-33-9 N/A

Molecular Formula C₅H₉NO₂ [5]

Molecular Weight 115.13 g/mol [5]

Appearance
White to off-white crystalline

powder
[10]

Boiling Point (Predicted) 352.3 ± 35.0 °C [5]

Density (Predicted) 1.199 ± 0.06 g/cm³ [5]

Storage
Room temperature, sealed,

dry, dark
[5]

Characterization: The definitive characterization of (S)-4-Hydroxypiperidin-2-one and the

determination of its enantiomeric purity are crucial.

NMR Spectroscopy (¹H and ¹³C): Confirms the molecular structure and connectivity.

Infrared (IR) Spectroscopy: Identifies key functional groups, such as the hydroxyl (-OH) and

lactam carbonyl (C=O) stretches.

Chiral High-Performance Liquid Chromatography (HPLC): The gold standard for determining

enantiomeric excess (e.e.). The compound is run on a chiral stationary phase, which

separates the (S) and (R) enantiomers, allowing for their quantification.[6]

Applications in Drug Discovery and Medicinal
Chemistry
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The rigid piperidinone scaffold is a privileged structure in medicinal chemistry, found in a wide

array of pharmacologically active agents.[3] The (S)-4-hydroxy variant provides a strategic

advantage by introducing a chiral center and a functional group for further elaboration.

Core Scaffold for Biologically Active Molecules
The piperidine ring is a component of drugs with diverse activities, including analgesic, anti-

inflammatory, anticancer, and antimicrobial properties.[1][11] For instance, the antipsychotic

drug Haloperidol contains a modified piperidine ring.[12] By using (S)-4-Hydroxypiperidin-2-
one as a starting point, medicinal chemists can synthesize novel analogs with potentially

improved potency, selectivity, and pharmacokinetic profiles.

Key Intermediate for Targeted Therapeutics
(S)-4-Hydroxypiperidin-2-one and its enantiomer are valuable intermediates for specific, high-

value targets. For example, the (R)-enantiomer is used in the synthesis of inhibitors for gamma-

secretase, an enzyme implicated in the production of amyloid-beta plaques in Alzheimer's

disease.[5] This highlights the critical role of this chiral scaffold in developing treatments for

complex neurological disorders. The (S)-enantiomer can be used to synthesize stereisomeric

analogs to probe the chiral binding requirements of the enzyme's active site.

Caption: Role of (S)-4-Hydroxypiperidin-2-one in the drug discovery workflow.

Experimental Protocol: CAL-B-Catalyzed Kinetic
Resolution via Acylation
This protocol describes a representative procedure for the kinetic resolution of racemic 4-

hydroxypiperidin-2-one using Candida antarctica Lipase B (CAL-B).

Objective: To isolate (S)-4-Hydroxypiperidin-2-one from a racemic mixture via enzymatic

acylation of the (R)-enantiomer.

Materials:

Racemic 4-hydroxypiperidin-2-one

Immobilized Candida antarctica Lipase B (CAL-B)
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Vinyl acetate (acyl donor)

Anhydrous organic solvent (e.g., Tert-butyl methyl ether (TBME) or Toluene)

Diatomaceous earth (e.g., Celite®)

Silica gel for column chromatography

Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)

Procedure:

Reaction Setup: To a dry round-bottom flask, add racemic 4-hydroxypiperidin-2-one (1.0 eq).

Solvent Addition: Add anhydrous organic solvent (e.g., TBME) to dissolve the starting

material. The concentration is typically in the range of 0.1-0.5 M.

Acyl Donor Addition: Add vinyl acetate (typically 0.6-1.0 eq). Using a slight excess is

common, but near-equimolar amounts can improve selectivity for achieving ~50%

conversion.

Enzyme Addition: Add immobilized CAL-B (typically 10-50% by weight relative to the

substrate).

Reaction Monitoring: Seal the flask and stir the suspension at a controlled temperature (e.g.,

30-40 °C). Monitor the reaction progress by taking small aliquots over time and analyzing

them by TLC or chiral HPLC. The goal is to stop the reaction at or near 50% conversion to

maximize the yield and enantiomeric excess of both the remaining starting material and the

product.

Work-up: Once ~50% conversion is reached, filter the reaction mixture through a pad of

diatomaceous earth to remove the immobilized enzyme. Wash the pad with the reaction

solvent.

Purification: Concentrate the filtrate under reduced pressure. The resulting crude mixture,

containing (S)-4-hydroxypiperidin-2-one and the acylated (R)-enantiomer, is purified by

silica gel column chromatography. A solvent gradient (e.g., increasing percentage of ethyl
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acetate in hexanes) is typically used to separate the more polar alcohol from the less polar

ester.

Characterization: Analyze the purified (S)-4-hydroxypiperidin-2-one to confirm its structure

(NMR, IR) and determine its enantiomeric excess (chiral HPLC).

Conclusion
(S)-4-Hydroxypiperidin-2-one stands out as a high-value chiral building block for modern

pharmaceutical research. Its rigid, functionalized scaffold is ideally suited for constructing

complex molecules with precise three-dimensional architectures. Advances in stereoselective

synthesis, particularly through robust enzymatic resolution techniques, have made this

compound more accessible for drug discovery programs. As researchers continue to explore

novel therapeutics for challenging diseases, the strategic application of such chiral

intermediates will remain a cornerstone of successful medicinal chemistry campaigns.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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